Preaustinoid B
Description
Structure
3D Structure
Properties
Molecular Formula |
C26H36O6 |
|---|---|
Molecular Weight |
444.6 g/mol |
IUPAC Name |
methyl (2R,10R,14R)-14-acetyl-14-hydroxy-2,6,6,10,13-pentamethyl-16-methylidene-7,15-dioxotetracyclo[11.2.1.02,11.05,10]hexadecane-1-carboxylate |
InChI |
InChI=1S/C26H36O6/c1-14-24(7)13-17-22(5)11-10-18(28)21(3,4)16(22)9-12-23(17,6)25(14,20(30)32-8)19(29)26(24,31)15(2)27/h16-17,31H,1,9-13H2,2-8H3/t16?,17?,22-,23+,24?,25?,26+/m0/s1 |
InChI Key |
DXAQFFJRJPDSIQ-UFMKZKCMSA-N |
Isomeric SMILES |
CC(=O)[C@]1(C(=O)C2(C(=C)C1(CC3[C@]2(CCC4[C@@]3(CCC(=O)C4(C)C)C)C)C)C(=O)OC)O |
Canonical SMILES |
CC(=O)C1(C(=O)C2(C(=C)C1(CC3C2(CCC4C3(CCC(=O)C4(C)C)C)C)C)C(=O)OC)O |
Synonyms |
preaustinoid B |
Origin of Product |
United States |
Biosynthetic Pathways and Enzymology of Preaustinoid B
Primary Precursors: The Foundation of a Meroterpenoid
The biosynthesis of Preaustinoid B, like other meroterpenoids in its class, begins with two primary precursors: 3,5-Dimethylorsellinic Acid (DMOA) and Farnesyl Pyrophosphate (FPP). nih.govnsf.gov DMOA, an aromatic polyketide, provides the core cyclic structure, while FPP, a C15 isoprenoid, contributes the terpene-derived portion of the molecule. nih.govnsf.gov The union of these two distinct molecular entities sets the stage for the subsequent enzymatic transformations that lead to the formation of the preaustinoid scaffold. nih.gov
The crucial role of DMOA as the polyketide precursor has been confirmed through genetic and chemical analyses. nih.gov Deletion of the gene encoding the polyketide synthase responsible for DMOA synthesis abolishes the production of downstream meroterpenoids, and the accumulation of DMOA in certain mutant strains further solidifies its position as the initial building block. nih.govoup.com Similarly, labeling studies have demonstrated the incorporation of FPP into the final meroterpenoid structure, highlighting its essential role as the terpenoid precursor. nih.gov
Key Enzymatic Transformations in Meroterpenoid Biosynthesis
The construction of this compound from its primary precursors is a multi-step process catalyzed by a dedicated suite of enzymes. These biocatalysts work in a coordinated fashion to assemble and modify the molecular framework, showcasing the remarkable efficiency and specificity of fungal metabolic pathways.
Polyketide Synthases (PKS) in DMOA Formation
The journey to this compound commences with the synthesis of 3,5-Dimethylorsellinic Acid (DMOA) by a non-reducing polyketide synthase (NR-PKS). nih.govoup.com In fungi such as Aspergillus nidulans, the NR-PKS designated as AusA is responsible for this initial step. nih.govoup.commdpi.com This multidomain enzyme utilizes one molecule of acetyl-CoA as a starter unit and three molecules of malonyl-CoA as extender units. nih.gov Through a series of condensation reactions, the polyketide chain is assembled. The absence of key reducing domains (ketoreductase, dehydratase, and enoylreductase) within AusA ensures that the polyketide chain remains largely unreduced, leading to the characteristic aromatic structure of DMOA. nih.gov Two S-adenosyl methionine (SAM) molecules are also utilized to add the two methyl groups to the orsellinic acid core. nih.gov
The identification of the ausA gene and the characterization of its protein product have been pivotal in understanding the initiation of the austinol and dehydroaustinol biosynthetic pathways, to which this compound is related. nih.govoup.com
Prenyltransferases (PT) in Initial Alkylation
Following the formation of DMOA, the next critical step is the attachment of the farnesyl group from FPP. This reaction is catalyzed by a prenyltransferase (PT), a class of enzymes that facilitate the transfer of prenyl groups to acceptor molecules. nih.govuniprot.orgnumberanalytics.com In the biosynthesis of related meroterpenoids, the aromatic prenyltransferase AusN is responsible for this C-alkylation of DMOA. nih.govmdpi.comuniprot.org
This prenylation step is significant as it represents the convergence of the polyketide and terpenoid pathways. nih.gov The enzyme AusN specifically catalyzes the formation of a carbon-carbon bond between the aromatic ring of DMOA and the C1 position of FPP. nih.gov This initial alkylation creates a farnesylated DMOA derivative, the first true meroterpenoid intermediate in the pathway. mdpi.com Interestingly, the gene encoding AusN is often found in a separate gene cluster from the ausA gene, a notable exception to the common trend of fungal secondary metabolite genes being clustered together. nih.gov
Role of Terpene Cyclases in Polyene Cyclization
The linear farnesyl chain attached to the DMOA core undergoes a remarkable transformation through a series of cyclization reactions catalyzed by terpene cyclases. uniprot.orguniprot.org These enzymes are masters of controlling complex carbocation-mediated cascade reactions, folding the flexible polyene chain into a specific conformation to yield a defined polycyclic structure. nih.govnih.gov
Oxidoreductases and Dioxygenases in Scaffold Elaboration
Once the basic polycyclic scaffold is established, a variety of oxidoreductases and dioxygenases come into play to further elaborate and diversify the structure. uniprot.orgresearchgate.net These enzymes introduce oxygen atoms and catalyze rearrangements, adding layers of complexity to the molecule.
A key transformation in the biosynthesis of related compounds is the formation of a spiro-lactone ring system. uniprot.orgrsc.org This is achieved through the action of a non-heme iron and α-ketoglutarate-dependent dioxygenase, such as AusE. uniprot.orgrsc.orgresearchgate.net AusE is a multifunctional enzyme that catalyzes a complex oxidative rearrangement to form the characteristic spiro-lactone moiety. researchgate.netrsc.org This reaction is a hallmark of the austinoid family of meroterpenoids. Other oxidoreductases, including FAD-dependent monooxygenases like AusB and AusC, also play a role in the oxidation of the protoaustinoid intermediates. uniprot.orguniprot.org
Cytochrome P450 Monooxygenases in Post-Cyclization Modifications
The final stages of the biosynthetic pathway often involve a series of post-cyclization modifications catalyzed by cytochrome P450 monooxygenases (P450s). uniprot.orguniprot.orguniprot.org These versatile enzymes are known for their ability to perform a wide range of oxidative reactions, including hydroxylations, epoxidations, and demethylations, at specific positions on complex molecules. beilstein-journals.org
In the biosynthesis of related meroterpenoids like austinol, several P450s, including AusG and AusI, are involved in hydroxylating the molecular scaffold. uniprot.orguniprot.orguniprot.org These modifications are crucial for generating the final, bioactive form of the natural product. The regio- and stereospecificity of these P450 enzymes ensure that the hydroxyl groups are introduced at the correct positions, further contributing to the structural diversity and biological activity of this class of compounds. The modification of P450s to alter their function is an active area of research. nih.gov
Data Tables
Table 1: Key Enzymes in the Biosynthesis of this compound and Related Meroterpenoids
| Enzyme Class | Specific Enzyme (example) | Function | Reference |
| Polyketide Synthase | AusA | Synthesis of 3,5-Dimethylorsellinic Acid (DMOA) | nih.govoup.com |
| Prenyltransferase | AusN | C-alkylation of DMOA with Farnesyl Pyrophosphate | nih.govuniprot.org |
| Terpene Cyclase | AusL | Polyene cyclization to form the protoaustinoid scaffold | uniprot.orguniprot.orguniprot.org |
| Dioxygenase | AusE | Formation of the spiro-lactone ring | uniprot.orgresearchgate.netrsc.org |
| Cytochrome P450 | AusG, AusI | Post-cyclization hydroxylations | uniprot.orguniprot.orguniprot.org |
Table 2: Precursors and Key Intermediates
| Compound | Type | Role in Biosynthesis |
| 3,5-Dimethylorsellinic Acid (DMOA) | Polyketide | Primary aromatic precursor |
| Farnesyl Pyrophosphate (FPP) | Isoprenoid | Primary terpenoid precursor |
| Farnesylated DMOA | Meroterpenoid | Product of initial alkylation |
| Protoaustinoid A | Meroterpenoid | Early cyclized intermediate |
| Preaustinoid A3 | Meroterpenoid | Spiro-lactone containing intermediate |
Elucidation of Biosynthetic Intermediates (e.g., Protoaustinoid A, Preaustinoid A3, Isoaustinone)
The biosynthesis of austinoid-type meroterpenoids, including the preaustinoids, is a complex, multi-step process involving a series of enzymatic transformations. The pathway originates with the synthesis of 3,5-dimethylorsellinic acid (DMOA) by a polyketide synthase, typically designated AusA. uniprot.orguniprot.org This aromatic core is then prenylated with farnesyl pyrophosphate (FPP) by a prenyltransferase, AusN. uniprot.orgnih.gov Subsequent epoxidation and cyclization steps, catalyzed by enzymes like the FAD-dependent monooxygenase AusM and the terpene cyclase AusL, lead to the formation of the key tetracyclic intermediate, Protoaustinoid A . uniprot.orguniprot.orgrsc.org
From Protoaustinoid A, the pathway diverges and undergoes a series of oxidative modifications. In the pathway leading to austinol, Protoaustinoid A is oxidized by the FAD-binding monooxygenases AusB and AusC, along with the Fe(II)/α-ketoglutarate-dependent dioxygenase AusE, to form the spiro-lactone Preaustinoid A3 . uniprot.orguniprot.org This intermediate is a crucial branching point. In a related pathway found in Penicillium brasilianum, Protoaustinoid A is first oxidized at the C-3 position by the short-chain dehydrogenase PrhI to yield Protoaustinoid B, which is then further processed by FMOs PrhJ and PrhK into Preaustinoid A1. proteopedia.orgnisr.or.jp
Further down the pathway, rearrangements and reductions occur. For instance, Preaustinoid A3 undergoes an acid-catalyzed keto-rearrangement and ring contraction, mediated by the enzyme AusJ, to form Preaustinoid A4. uniprot.orginrae.fr This is followed by a transformation catalyzed by the aldo-keto reductase AusK, with assistance from AusH, to produce Isoaustinone . uniprot.orgrsc.orginrae.fr Isoaustinone and its derivatives are late-stage intermediates that can be further hydroxylated or modified to yield final products like austinolide and austinol. uniprot.orgnih.gov The isolation of these compounds from various fungal strains, such as Penicillium sp., has provided direct evidence for their role as biosynthetic intermediates. nih.govresearchgate.net
Key Intermediates in Austinoid Biosynthesis
| Intermediate | Precursor | Key Enzyme(s) | Function of Enzyme(s) |
|---|---|---|---|
| Protoaustinoid A | Prenylated 3,5-dimethylorsellinic acid | AusM, AusL | Epoxidation and terpene cyclization uniprot.orguniprot.org |
| Preaustinoid A3 | Protoaustinoid A | AusB, AusC, AusE | Oxidation and spiro-lactone formation uniprot.orguniprot.org |
| Preaustinoid A4 | Preaustinoid A3 | AusJ | Keto-rearrangement and ring contraction uniprot.orginrae.fr |
| Isoaustinone | Preaustinoid A4 | AusK, AusH | Aldo-keto reduction uniprot.orgrsc.orginrae.fr |
Biomimetic Investigations of Biosynthetic Rearrangements
The complex, caged structures of preaustinoids and related meroterpenoids are forged by a series of remarkable skeletal rearrangements. Biomimetic laboratory syntheses have been crucial in providing evidence for the proposed biosynthetic pathways and have led to the discovery of new chemical transformations. researchgate.netresearchgate.netnih.gov
A key transformation in the diversification of the preaustinoid scaffold is the α-ketol rearrangement. This type of reaction is responsible for the ring contraction that converts a six-membered D-ring into a five-membered ring. Specifically, the conversion of (-)-Preaustinoid A to (-)-Preaustinoid B has been achieved in the laboratory via a late-stage α-ketol rearrangement. rsc.org This biomimetic transformation was successfully facilitated by treatment with the Lewis acid BF₃·Et₂O, which presumably proceeds through a cationic intermediate, validating its proposed role in the biosynthetic pathway. rsc.org This rearrangement is a critical step that expands the structural diversity of the preaustinoid family, converting a 6-5 ring system into a 5-6 ring system. researchgate.net
Another significant class of biosynthetic transformations involves α-hydroxyl-β-diketone rearrangements. These rearrangements have been implicated in the structural diversification of polycyclic polyprenylated acylphloroglucinols (PPAPs), a related class of meroterpenoids. nih.gov Biomimetic investigations have shown that these rearrangements can be triggered in anionic cascade reactions, allowing access to multiple distinct natural product scaffolds from a common intermediate. nih.govresearchgate.net In the context of preaustinoids, preliminary biomimetic studies have uncovered a series of rearrangements, including α-hydroxyl-β-diketone rearrangements, that are responsible for the diversification of (-)-berkeleyone A into five different preaustinoid congeners, including this compound, B1, and B2. researchgate.netresearchgate.netnih.govsciencenet.cn These studies lend strong support to the proposed biosynthetic sequence for these 3,5-dimethylorsellinic acid-derived meroterpenoids. researchgate.net
Beyond the specific rearrangements mentioned, the biosynthesis of austinoids is characterized by a variety of other ring contractions and oxidative diversification steps. The multifunctional non-heme iron oxygenase AusE is a central enzyme in this process, catalyzing multiple distinct oxidative reactions. rsc.orgrsc.org For example, AusE catalyzes the oxidation of a 3-hydroxyl group to a ketone, the desaturation to form an α,β-unsaturated system (preaustinoid A2), and a remarkable oxidative rearrangement to form the spiro-lactone ring system of preaustinoid A3. rsc.orgrsc.orgrsc.org
The mechanism for the spirocycle formation is proposed to involve hydrogen atom abstraction followed by either a radical rebound mechanism or rearrangement via a cyclopropane (B1198618) intermediate. rsc.orgrsc.org Another key enzyme, AusJ, which shows homology to Trt14 from the terretonin (B1644113) pathway, is responsible for the ring contraction of the D-ring through isomerization of Preaustinoid A3 to Preaustinoid A4, which features an acetyl group. uniprot.orgrsc.org These enzymatic transformations, often involving radical intermediates, enable the construction of highly complex and diverse molecular skeletons from simpler precursors. chemrxiv.org
Genetic Basis of this compound Biosynthesis
The enzymes responsible for the biosynthesis of this compound and related meroterpenoids are encoded by genes organized in biosynthetic gene clusters (BGCs). nih.govresearchgate.net The identification and analysis of these clusters in various filamentous fungi have been fundamental to understanding the molecular basis of their production. frontiersin.org
In Aspergillus nidulans, the genes for austinol and dehydroaustinol biosynthesis are surprisingly located in two separate clusters on different chromosomes. nih.govacs.org One small cluster contains the polyketide synthase gene, ausA, while a second, larger cluster contains the prenyltransferase gene, ausN, and at least nine other genes (ausB, ausC, ausE, ausG, ausH, ausI, ausJ, ausK, ausM) required for the subsequent tailoring steps. uniprot.orgnih.gov Deletion analysis of these genes confirmed their involvement in the pathway by causing the accumulation of specific intermediates or shunt products. nih.gov
Comparative genomics has revealed similar, yet distinct, BGCs in other fungi. In Penicillium brasilianum, the prh cluster is responsible for producing paraherquonin-type compounds. nisr.or.jpnih.gov This cluster shares a core set of homologous genes with the aus cluster but also contains different tailoring enzymes that lead to a divergent product outcome. nisr.or.jp For instance, the dioxygenase PrhA, though highly homologous to AusE, catalyzes a different rearrangement. beilstein-journals.orgnih.gov Similarly, analysis of the Neosartorya glabra genome identified the ber cluster, which is responsible for producing berkeleyacetals and contains additional genes not found in the prh cluster, suggesting further potential for novel meroterpenoid production. nih.gov The analysis of these BGCs through genome mining and heterologous expression has become a powerful strategy for discovering new natural products and elucidating their complex biosynthetic pathways. nih.govresearchgate.netfrontiersin.org
Key Genes in the Austinoid Biosynthetic Gene Cluster (aus cluster, A. nidulans)
| Gene | Protein Product | Proposed Function | Reference |
|---|---|---|---|
| ausA | Polyketide Synthase | Synthesizes 3,5-dimethylorsellinic acid (DMOA) | uniprot.orgnih.gov |
| ausN | Prenyltransferase | Attaches farnesyl pyrophosphate to DMOA | uniprot.orgnih.gov |
| ausM | FAD-dependent monooxygenase | Epoxidation of the farnesyl chain | uniprot.orguniprot.org |
| ausL | Terpene cyclase | Cyclization to form Protoaustinoid A | uniprot.orguniprot.org |
| ausB/ausC | FAD-binding monooxygenases | Oxidation of Protoaustinoid A | uniprot.orguniprot.org |
| ausE | Fe(II)/α-KG-dependent dioxygenase | Multifunctional oxidase (e.g., spiro-lactone formation) | uniprot.orgrsc.org |
| ausJ | Trt14 homolog | Isomerization and D-ring contraction | uniprot.orginrae.frrsc.org |
| ausK | Aldo-keto reductase | Reduction of Preaustinoid A4 to Isoaustinone | uniprot.orgrsc.orginrae.fr |
| ausI | P450 monooxygenase | Hydroxylation of Isoaustinone to Austinolide | uniprot.orginrae.fr |
| ausG | Cytochrome P450 monooxygenase | Conversion of Austinolide to Austinol | uniprot.orginrae.fr |
Enzyme Function Assignment through Gene Deletion and Heterologous Expression
The elucidation of the biosynthetic pathway leading to the austinol family of meroterpenoids, which includes various preaustinoid intermediates, has been significantly advanced by systematic gene knockout experiments in the producing fungus, Aspergillus nidulans, and subsequent heterologous expression of candidate genes in a clean host, typically Aspergillus oryzae. This dual approach allows researchers to correlate genes with specific enzymatic functions by observing the metabolic outcomes of their absence or isolated presence.
Gene deletion studies within the identified austinol (aus) gene clusters have been pivotal. When a gene encoding a specific enzyme in the pathway is deleted, the biosynthesis is halted at that step, often leading to the accumulation of the substrate for that enzyme. By isolating and structurally characterizing this accumulated intermediate, the function of the deleted gene's product can be inferred.
For instance, the deletion of the non-reducing polyketide synthase gene, ausA, completely abolishes the production of all meroterpenoids in the pathway, confirming its role in synthesizing the initial polyketide backbone, 3,5-dimethylorsellinic acid. nih.gov Similarly, deleting the prenyltransferase gene, ausN, results in the accumulation of this polyketide acid, demonstrating that AusN is responsible for the subsequent prenylation step. nih.gov
Heterologous expression serves as a complementary and confirmatory tool. By introducing one or more genes from the aus cluster into a host organism that does not naturally produce these compounds, such as A. oryzae, the specific function of the encoded enzyme(s) can be studied in isolation. This has been successfully used to characterize the functions of various tailoring enzymes, including monooxygenases, dioxygenases, and cyclases.
A notable example is the characterization of the Fe(II)/α-ketoglutarate-dependent dioxygenase, AusE, and the FAD-dependent monooxygenases, AusB and AusC. uniprot.orgacs.org These enzymes are involved in a series of oxidative rearrangements that form the complex core structure of the preaustinoids. Heterologous co-expression of genes has been instrumental in piecing together the sequence of these reactions. For example, introducing prhI, prhJ, and prhK (homologs of aus genes from Penicillium brasilianum) into A. oryzae along with the substrate protoaustinoid A led to the production of preaustinoid A1, thereby defining the roles of the encoded enzymes in a stepwise manner. nisr.or.jp
The following table summarizes key research findings from gene deletion and heterologous expression studies that have been crucial in assigning function to the enzymes of the austinol biosynthetic pathway, which encompasses the preaustinoid intermediates.
| Gene | Encoded Enzyme | Method | Organism | Finding | Accumulated/Produced Compound(s) | Assigned Function |
| ausA | Polyketide Synthase | Gene Deletion | Aspergillus nidulans | Abolished meroterpenoid production | None | Synthesis of 3,5-dimethylorsellinic acid nih.gov |
| ausN | Prenyltransferase | Gene Deletion | Aspergillus nidulans | Accumulation of polyketide precursor | 3,5-dimethylorsellinic acid | Prenylation of the polyketide nih.gov |
| ausL | Terpene Cyclase | Gene Deletion | Aspergillus nidulans | Accumulation of prenylated polyketide | Farnesyl-3,5-dimethylorsellinic acid | Cyclization to form protoaustinoid A uniprot.orguniprot.org |
| ausB, ausC, ausE | FAD-monooxygenases, Dioxygenase | Gene Deletion | Aspergillus nidulans | Accumulation of protoaustinoid A | Protoaustinoid A | Oxidation of protoaustinoid A to preaustinoid A3 uniprot.org |
| ausJ | Isomerase | Gene Deletion | Aspergillus nidulans | Accumulation of preaustinoid A3 | Preaustinoid A3 | Isomerization of preaustinoid A3 to preaustinoid A4 uniprot.org |
| ausK, ausH | Aldo-keto reductase, Unknown | Gene Deletion | Aspergillus nidulans | Accumulation of preaustinoid A4 | Preaustinoid A4 | Transformation of preaustinoid A4 to isoaustinone uniprot.org |
| prhI, prhJ, prhK | SDR, FMOs | Heterologous Expression | Aspergillus oryzae | Stepwise conversion of protoaustinoid A | Protoaustinoid B, Preaustinoid A, Preaustinoid A1 | C-3 oxidation, C-5' hydroxylation, Baeyer-Villiger oxidation nisr.or.jp |
| prhA | Dioxygenase | Heterologous Expression | Aspergillus oryzae | Conversion of preaustinoid A1 | Berkeleydione, Berkeleyone B | Divergent oxidation from the austinol pathway nisr.or.jpkek.jp |
These studies collectively illustrate the power of genetic and molecular techniques in dissecting complex biosynthetic pathways. While the specific enzymatic step leading to this compound has not been explicitly detailed in the same manner as for Preaustinoid A3 or A4, the established functions of the aus enzymes provide a robust framework for proposing its likely origin as either a direct intermediate or a shunt product from this intricate metabolic cascade.
Synthetic Methodologies for Preaustinoid B and Its Analogs
Total Synthesis Approaches for Meroterpenoids of the Austinoid Class
The first enantioselective total synthesis of several 3,5-dimethylorsellinic acid (DMOA)-derived meroterpenoids, including (-)-Preaustinoid B, was a significant achievement in natural product synthesis. lihouhuagroup.comnih.govresearchgate.net This work provided access to (-)-berkeleyone A and its five congeners: (-)-preaustinoids A, A1, B, B1, and B2. lihouhuagroup.comnih.gov The syntheses were accomplished in a convergent manner, requiring 12 to 15 steps starting from commercially available 2,4,6-trihydroxybenzoic acid hydrate. lihouhuagroup.comnih.govresearchgate.net
The total synthesis of these complex molecules has not only provided access to these rare natural products but has also spurred the development of new synthetic methodologies. nih.govfrontiersin.org Furthermore, biomimetic investigations have shed light on the biosynthetic pathways, revealing a series of rearrangements such as α-ketol and α-hydroxyl-β-diketone rearrangements that are likely responsible for the diversification of (-)-berkeleyone A into its preaustinoid congeners. lihouhuagroup.comnih.govresearchgate.net
The synthesis of various meroterpenoid cores often relies on strategies that can construct their characteristic polycyclic systems. While not all are directly applied to Preaustinoid B, they represent the broader toolkit available to synthetic chemists. For instance, annulative methods have been pivotal in constructing complex meroterpene natural products. nsf.gov These strategies often involve the merger of two molecular units with the formation of two new bonds, proving powerful for creating the polycyclic ring systems found in these natural products. nsf.gov
| Natural Product | Number of Steps | Starting Material | Key Strategies |
| (-)-Preaustinoid B | 12-15 | 2,4,6-trihydroxybenzoic acid hydrate | Diastereoselective dearomative alkylation, Sequential dealkoxycarbonylation/alkylation |
| (-)-Preaustinoid A | 12-15 | 2,4,6-trihydroxybenzoic acid hydrate | Diastereoselective dearomative alkylation, Sequential dealkoxycarbonylation/alkylation |
| (-)-Preaustinoid A1 | 12-15 | 2,4,6-trihydroxybenzoic acid hydrate | Diastereoselective dearomative alkylation, Sequential dealkoxycarbonylation/alkylation |
| (-)-Preaustinoid B1 | 12-15 | 2,4,6-trihydroxybenzoic acid hydrate | Diastereoselective dearomative alkylation, Sequential dealkoxycarbonylation/alkylation |
| (-)-Preaustinoid B2 | 12-15 | 2,4,6-trihydroxybenzoic acid hydrate | Diastereoselective dearomative alkylation, Sequential dealkoxycarbonylation/alkylation |
| (-)-Berkeleyone A | 12-15 | 2,4,6-trihydroxybenzoic acid hydrate | Diastereoselective dearomative alkylation, Sequential dealkoxycarbonylation/alkylation |
Key Synthetic Strategies and Transformations
The successful synthesis of this compound and its analogs hinged on the application of several powerful and innovative synthetic strategies. These methods allowed for the precise construction of the complex carbon skeleton and the installation of the numerous stereocenters.
A cornerstone of the total synthesis of (-)-Preaustinoid B and its congeners was the use of enantioselective techniques to control the stereochemistry of the molecule. A modified Sharpless asymmetric dihydroxylation of commercially available farnesyl acetate (B1210297) was employed to prepare an enantioenriched bicyclic fragment. researchgate.netlookchem.commdpi.com This reaction, which utilizes an osmium catalyst in the presence of a chiral ligand, is a reliable method for the enantioselective synthesis of vicinal diols from alkenes. researchgate.netmdpi.com This strategy established a key stereocenter that was carried through the synthetic sequence, ultimately leading to the desired enantiomer of the natural product. The ability to access both enantiomers of a related meroterpenoid, lingzhiol, has also been demonstrated through an enantiodivergent approach where the choice of metal source in an asymmetric Michael reaction dictates the stereochemical outcome. nih.gov
Polyene cyclizations are powerful, biomimetic transformations that can rapidly assemble complex polycyclic systems from linear precursors. nih.govchemrxiv.org In the context of meroterpenoid synthesis, cationic polyene cyclizations are often initiated by the protonation of an epoxide, leading to a cascade of ring-forming events. nih.govimperial.ac.uk This strategy mimics the biosynthetic pathway where polyisoprene pyrophosphate units are cyclized to form the terpenoid portion of the molecule. chemrxiv.org While a direct application to the reported total synthesis of this compound is not the central strategy, the synthesis of related meroterpenoids like the hongoquercins utilizes an enantioselective protonation or regioselective terminal alkene oxidation followed by a cationic cyclization of an enantiomerically enriched epoxide to furnish the tetracyclic core. nih.govacs.org Halonium-induced polyene cyclizations have also been employed to synthesize analogs. nih.govacs.org
A critical step in the convergent synthesis of the austinoid family, including this compound, was a symmetry-breaking, diastereoselective dearomative alkylation. lihouhuagroup.comnih.govlookchem.comresearchgate.net This reaction assembled the entire carbon core of the molecule in a highly convergent fashion. lihouhuagroup.comnih.govlookchem.com This strategy involves the alkylation of a phenolic precursor in a way that disrupts its aromaticity, creating a more complex, three-dimensional structure. The diastereoselectivity of this key step was rationalized through DFT calculations. researchgate.net This approach highlights the power of dearomative strategies in rapidly building molecular complexity from simple aromatic starting materials. nih.gov
The formation of the intricate bicyclo[3.3.1]nonane core of the austinoids was achieved through a novel Sc(OTf)₃-mediated sequential Krapcho dealkoxycarbonylation and carbonyl α-tert-alkylation. lihouhuagroup.comnih.govlookchem.comresearchgate.net This one-pot transformation is a powerful method for forging complex ring systems. The Krapcho dealkoxycarbonylation is a well-established reaction for removing a carboxyl group from a β-keto ester. acs.org In this synthetic sequence, the reaction is followed by an intramolecular α-tert-alkylation of the resulting enolate, which closes the second ring of the bicyclic system. This key transformation proved to be highly efficient in constructing the sterically congested core of the austinoid skeleton. lookchem.com
Ring contraction strategies are another tool in the synthetic chemist's arsenal (B13267) for the construction of complex cyclic systems. In the synthesis of the related meroterpenoid lingzhiol, a spontaneous semipinacol ring contraction was employed to construct the core of the molecule under mild conditions. nih.gov This type of rearrangement involves the migration of a carbon-carbon bond in a 1,2-diol or a related species, resulting in a smaller ring. While not a key step in the reported total synthesis of this compound, the investigation of unusual oxidative ring contraction rearrangements has been noted in the biosynthesis of other meroterpenoids, suggesting its potential relevance in the broader family. nih.gov
Catalytic Oxidations and Rearrangements in Scaffold Diversification
The diversification of the preaustinoid scaffold heavily relies on strategic catalytic oxidations and subsequent molecular rearrangements. These reactions are crucial for accessing the various congeners within the preaustinoid family, starting from common intermediates like (−)-berkeleyone A.
A key transformation in the synthesis of preaustinoid derivatives is the oxidation of (−)-berkeleyone A. Using Dess-Martin periodinane, (−)-berkeleyone A is oxidized to yield (−)-preaustinoid A in an 88% yield. mdpi.comlookchem.com Further oxidation of (−)-preaustinoid A can be achieved through a Baeyer-Villiger oxidation, which produces (−)-preaustinoid A1. lookchem.com
The pivotal step leading to the characteristic contracted D-ring of this compound is an α-ketol rearrangement. rsc.orgresearchgate.netresearchgate.net Treatment of (−)-preaustinoid A with boron trifluoride diethyl etherate (BF₃·Et₂O) in acetonitrile (B52724) triggers this rearrangement, converting the bicyclo[3.3.1]nonane D-ring into the bicyclo[3.2.1]octane system of (−)-preaustinoid B in an 86% yield. mdpi.comlookchem.comrsc.org While various acidic, basic, and thermal conditions were attempted, only the use of BF₃·Et₂O proved successful for this specific ring contraction. lookchem.comrsc.org
This sequence highlights a biomimetic approach, where late-stage rearrangements diversify a central scaffold into multiple natural product structures. researchgate.netresearchgate.net Further treatment of (−)-preaustinoid B with aqueous sodium hydroxide (B78521) (NaOH) in ethanol (B145695) can lead to the formation of (−)-preaustinoid B2. mdpi.comlookchem.com By carefully controlling the stoichiometry of the base, a mixture of (−)-preaustinoid B1 and (−)-preaustinoid B2 can be obtained, demonstrating further diversification through an α-hydroxyl-β-diketone rearrangement. lookchem.com
| Starting Material | Reagent(s) | Product | Reaction Type | Yield | Reference |
|---|---|---|---|---|---|
| (−)-Berkeleyone A | Dess-Martin periodinane | (−)-Preaustinoid A | Oxidation | 88% | mdpi.comlookchem.com |
| (−)-Preaustinoid A | m-CPBA | (−)-Preaustinoid A1 | Baeyer-Villiger Oxidation | 43% | mdpi.com |
| (−)-Preaustinoid A | BF₃·Et₂O | (−)-Preaustinoid B | α-Ketol Rearrangement | 86% | mdpi.comlookchem.comrsc.org |
| (−)-Preaustinoid B | aq. NaOH, EtOH | (−)-Preaustinoid B2 | α-Hydroxyl-β-diketone Rearrangement | 95% | mdpi.comlookchem.com |
Chemoenzymatic Synthesis of Preaustinoid Derivatives
The biosynthesis of 3,5-dimethylorsellinic acid (DMOA)-derived meroterpenoids, including the preaustinoids, involves a series of complex enzymatic transformations such as cyclizations and oxidative ring rearrangements. frontiersin.org This natural blueprint provides significant inspiration for chemoenzymatic synthetic strategies, which integrate highly selective biocatalytic steps into traditional chemical synthesis routes. mdpi.comnih.gov
While a complete chemoenzymatic total synthesis of this compound has not been extensively reported, key transformations within its known chemical synthesis have enzymatic counterparts that are well-established in the field. For instance, the Baeyer-Villiger oxidation used to convert (−)-preaustinoid A to (−)-preaustinoid A1 is a reaction that can be catalyzed with high stereoselectivity by Baeyer-Villiger monooxygenases (BVMOs). researchgate.netmdpi.com The biosynthesis of related compounds like preaustinoid A2 is thought to involve a Fe(II)/α-KG-dependent dioxygenase to form a γ-lactone. frontiersin.org
The application of chemoenzymatic strategies often involves using chemical synthesis to prepare advanced intermediates, which then serve as substrates for enzymatic reactions to install specific functionalities or stereocenters. nih.gov In the context of preaustinoids, a potential chemoenzymatic route could involve the chemical synthesis of a key precursor, followed by a BVMO-catalyzed oxidation to form the ε-lactone ring seen in preaustinoid A1, leveraging the high efficiency and selectivity of the enzyme. researchgate.netmdpi.com Similarly, enzymes could be employed to perform selective hydroxylations, a common challenge in chemical synthesis that is often addressed with high precision by biocatalysts. mdpi.com The development of such chemoenzymatic approaches holds promise for more efficient and sustainable syntheses of preaustinoid derivatives.
Development of Novel Annulation and Cycloaddition Reactions in Meroterpene Synthesis
The construction of the complex polycyclic core of preaustinoids and related meroterpenes has spurred the development of novel and powerful annulation and cycloaddition reactions. These methods are essential for efficiently assembling the characteristic bicyclo[3.3.1]nonane framework from simpler precursors. researchgate.netnsf.gov
One innovative strategy involves an anionic annulation process using the reactive β-lactone, diketene. nsf.gov This method allows for the creation of hydroxylated 1,3-cyclohexanedione (B196179) motifs from lithium enolates. This annulation, when combined with a subsequent hypervalent iodine-mediated oxidative ring expansion, provides a rapid two-step process to construct the bicyclo[3.3.1]nonane architecture. nsf.gov This approach has been successfully applied to the total synthesis of protoaustinoid A and berkeleyone A. nsf.gov
Another powerful cyclization is the Sc(OTf)₃-mediated sequential Krapcho dealkoxycarbonylation/carbonyl α-tert-alkylation. researchgate.netresearchgate.net This reaction forges the intricate bicyclo[3.3.1]nonane framework and is a critical step in the enantioselective total synthesis of (−)-berkeleyone A and several preaustinoid congeners. researchgate.netresearchgate.netlihouhuagroup.com
Further advancements include the use of bioinspired cyclizations. A Lewis acid-catalyzed epoxypolyene cyclization has been developed to construct the 6/6/6/6 tetracyclic skeleton containing the bicyclo[3.3.1]nonane core and seven chiral centers in one step. nih.gov In a different approach, an isomerization–cyclization cascade has been employed to generate the bicyclo[3.3.1]nonane system, which was instrumental in a 13-step total synthesis of berkeleyone A. researchgate.net For the construction of other parts of related scaffolds, intramolecular [4+2] and [5+2] cycloaddition reactions have been utilized to efficiently form the C/D rings of the berkeleyacetal core structure. acs.org
| Reaction Name/Type | Key Reagents/Catalysts | Core Structure Formed | Application | Reference |
|---|---|---|---|---|
| Anionic Diketene Annulation / Oxidative Ring Expansion | Diketene, Li-enolate; PhI(OAc)₂ | Bicyclo[3.3.1]nonane | Synthesis of protoaustinoid A, berkeleyone A | nsf.gov |
| Sequential Krapcho Dealkoxycarbonylation / Carbonyl α-tert-alkylation | Sc(OTf)₃ | Bicyclo[3.3.1]nonane | Enantioselective synthesis of (−)-berkeleyone A and preaustinoids | researchgate.netresearchgate.netlihouhuagroup.com |
| Epoxypolyene Cyclization | Lewis Acid | Tetracyclic framework with bicyclo[3.3.1]nonane core | Total synthesis of berkeleyone A, preaustinoid A | nih.gov |
| Isomerization–Cyclization Cascade | Not specified | Bicyclo[3.3.1]nonane | Total synthesis of berkeleyone A | researchgate.net |
| Intramolecular [4+2] Cycloaddition | Not specified | Fused C/D rings | Synthesis of the berkeleyacetal core | acs.org |
Structure Activity Relationship Sar Studies of Preaustinoid B and Analogs
Correlations Between Structural Features and Biological Efficacy
The preaustinoid family of meroterpenoids, derived from 3,5-dimethylorsellinic acid (DMOA), exhibits a range of biological activities that are closely linked to their complex polycyclic structures. mdpi.comresearchopenworld.comfrontiersin.org The core scaffold, often featuring a bicyclo[3.3.1]nonane system, undergoes various modifications such as oxidations, rearrangements, and ring contractions, leading to a diversity of analogs with distinct biological profiles. researchgate.netresearchgate.netacs.org
Preaustinoid B itself has demonstrated bacteriostatic effects against a panel of microorganisms at a concentration of 250 μg/mL. mdpi.com Its analog, preaustinoid A, showed a bactericidal effect against E. coli, P. aeruginosa, and Bacillus sp. at the same concentration. mdpi.com This suggests that subtle structural differences between preaustinoid A and B can shift the nature of the antibacterial activity from static to cidal.
Further studies on related analogs have revealed a spectrum of activities. For example, brasilianoids B and C, which have been identified as being structurally identical to preaustinoids E and F, exhibited inhibitory effects on nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages. mdpi.comfrontiersin.org In contrast, brasilianoid A, which possesses a unique γ-lactone in ring A, was found to significantly stimulate the expression of filaggrin and caspase-14 in human keratinocyte cells, suggesting its potential as a skin moisturizing agent. mdpi.comfrontiersin.org This highlights how modifications to the ring systems directly influence the type of biological response.
Other analogs have shown different activities. Preaustinoid A2 and its derivative, preaustinoid A6, were found to inhibit protein tyrosine phosphatase 1B (PTP1B) with IC50 values of 58.4 and 17.6 µM, respectively, indicating that structural changes can significantly enhance potency. mdpi.com Meanwhile, 22-deoxyminiolutelide B and miniolutelide C, which are also preaustinoid analogs, displayed moderate cytotoxicity against several human cancer cell lines, including MDA-MB-435, HepG2, HCT-116, and A549. nih.gov
The following table summarizes the observed biological efficacy for this compound and some of its key analogs, illustrating the correlation between structural variations and activity.
Impact of Stereochemistry on Biological Activity
The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is a critical determinant of biological activity, as it governs the molecule's ability to interact with specific biological targets like enzymes and receptors. nih.govnih.govnumberanalytics.com For complex natural products like the preaustinoids, which possess multiple stereocenters, the precise stereoconfiguration is paramount for their function. researchopenworld.comnih.gov
The importance of stereochemistry within the preaustinoid family is exemplified by the case of preaustinoids E and F. These two compounds were isolated as a pair of epimers. researchgate.net Detailed analysis of their structures using Nuclear Overhauser Effect Spectroscopy (NOESY) was required to determine their relative stereochemistry. nih.govresearchgate.net Specifically, they were identified as being epimeric at the C-5' position. researchgate.net This subtle difference in the spatial orientation of a single substituent can lead to significant changes in how the molecule fits into a biological receptor, potentially altering its activity profile. While the specific biological activities of the individual epimers E and F were not deeply contrasted in the initial reports, their co-isolation and structural elucidation underscore the stereochemical complexity inherent in this class of molecules. nih.gov
Furthermore, the absolute configurations of some preaustinoids have been subject to revision, highlighting the challenges and importance of correct stereochemical assignment. mdpi.com The stereostructures of preaustinoids E and F reported in one study were found to be opposite to those of brasilianoids B and C, which were later shown to be the same compounds. mdpi.comnih.gov Such revisions are critical, as an incorrect stereochemical model can mislead SAR studies and efforts to understand the molecule's mode of action. Generally, in drug development, different enantiomers or diastereomers of a chiral molecule can have widely different potencies and effects, with one isomer being active while another is inactive or even toxic. nih.govnumberanalytics.com Thus, defining the precise stereochemistry of this compound and its analogs is a foundational step for any meaningful SAR analysis.
Analysis of Functional Group Contributions to Activity
The specific functional groups appended to the core preaustinoid skeleton are instrumental in defining the biological activity of each analog. SAR studies aim to dissect these contributions to understand which groups are essential for activity and which can be modified to enhance potency or selectivity. mdpi.comwikipedia.org
The biosynthesis and total synthesis of preaustinoids reveal key structural transformations that impact activity. Preaustinoids are biosynthetically related to berkeleyone-type precursors. researchgate.netacs.org For example, the conversion of berkeleyone A to preaustinoid A1 involves an oxidation, and further enzymatic processing can introduce an α,β-unsaturated ε-lactone in ring A to form preaustinoid A2. mdpi.comnih.gov This lactone moiety is a significant structural feature. The presence of a γ-lactone unit in ring A of brasilianoid A is directly linked to its unique ability to promote skin-health-related proteins, an activity not observed in analogs lacking this feature. frontiersin.org
The distinction between Preaustinoid A and this compound arises from the contraction of the D-ring from a six-membered ring in Preaustinoid A to a five-membered ring in this compound. researchgate.netresearchgate.net This alteration in the carbocyclic framework is a significant structural change that likely accounts for the observed differences in their antibacterial profiles. mdpi.com
The following table details the key functional group and structural differences among selected preaustinoid analogs and the associated impact on their biological function.
Future Research Directions and Biotechnological Potential
Advancements in Engineered Biosynthesis for Enhanced Production and Diversification
Engineered biosynthesis has emerged as a powerful strategy to enhance the production of desired meroterpenoids and to generate novel, structurally diverse analogs. beilstein-journals.org A key approach involves the heterologous expression of biosynthetic gene clusters in well-characterized host organisms like Aspergillus oryzae. beilstein-journals.orgnih.gov This technique allows for the controlled production of specific compounds and facilitates the manipulation of biosynthetic pathways.
Recent successes in the engineered biosynthesis of fungal meroterpenoids have demonstrated the potential of this approach. For instance, the reconstruction of biosynthetic pathways in heterologous hosts has enabled the production of various bioactive compounds. beilstein-journals.org Furthermore, mutagenesis of key enzymes, such as terpene cyclases and α-ketoglutarate-dependent dioxygenases, has been shown to contribute to structural diversification. beilstein-journals.org The combinatorial biosynthesis of diterpene pyrones, achieved by combining multiple biosynthetic pathways in a fungal host, has yielded a variety of meroterpenoids, some with antitumor and anti-HIV activities. beilstein-journals.orgresearchgate.net
A significant area of future research will be the construction of artificial hybrid biosynthetic pathways, combining enzymes from different organisms, such as fungi and plants, to create novel molecules. beilstein-journals.orgbeilstein-journals.org This has been exemplified by the production of grifolic acid in A. oryzae using enzymes from both a fungus and a plant. beilstein-journals.orgbeilstein-journals.org Such strategies hold immense promise for expanding the chemical space of preaustinoid-like compounds.
Application of Genomics and Metabolomics in Pathway Elucidation
The integration of genomics and metabolomics is revolutionizing the discovery and understanding of fungal secondary metabolites, including Preaustinoid B. researchgate.netnih.gov Genomic approaches allow for the identification of biosynthetic gene clusters (BGCs) that encode the enzymes responsible for producing these complex molecules. researchgate.netnih.gov By analyzing the genome sequences of fungi, researchers can predict the organism's potential to synthesize a wide array of natural products. researchgate.netnih.govfrontiersin.org
Metabolomics, the large-scale study of small molecules within cells, provides a direct snapshot of the chemical profile of an organism. nih.govnih.gov Untargeted metabolomics, in particular, has become a powerful tool for identifying novel compounds and for linking them to their corresponding BGCs. researchgate.netnih.gov The combination of these "-omics" technologies creates a powerful workflow: genomics reveals the biosynthetic potential, and metabolomics confirms the expressed products. nih.gov
This integrated strategy is crucial for elucidating the intricate biosynthetic pathways of meroterpenoids. For example, by comparing the genomes and metabolomes of different fungal strains, researchers can identify the genes responsible for specific chemical transformations. nih.gov Furthermore, transcriptomic and proteomic data can bridge the gap between the genetic blueprint and the final chemical product, providing insights into gene expression and enzyme activity under different conditions. researchgate.netnih.gov The continued development of bioinformatics tools will be essential for managing and interpreting the large datasets generated by these high-throughput techniques. researchgate.netnih.gov
Exploration of Synthetic Biology for "Unnatural" Natural Product Generation
Synthetic biology offers a paradigm-shifting approach to natural product discovery and development, moving beyond the native products of an organism to create "unnatural" or novel molecules with potentially improved properties. nih.govresearchgate.net This field leverages the growing toolbox of genetic engineering techniques to design and construct new biosynthetic pathways. nih.govdtu.dk
A key strategy in synthetic biology is the concept of "combinatorial biosynthesis," where genes and domains from different biosynthetic pathways are mixed and matched to create new chemical structures. nih.govresearchgate.net For example, by swapping domains of polyketide synthases (PKSs) or by introducing tailoring enzymes from different pathways, researchers can generate a library of novel compounds. nih.govresearchgate.net This "plug-and-play" approach has been successfully used to create unnatural polyethers and other complex molecules. nih.gov
The heterologous expression of fungal gene clusters in host organisms like Saccharomyces cerevisiae or Aspergillus nidulans provides a platform for these engineering efforts. nih.govdtu.dk These hosts can be engineered to provide the necessary precursors for the biosynthesis of the desired compounds. dtu.dk By combining enzymes from different organisms, including fungi and plants, researchers can create hybrid pathways that produce molecules not found in nature. beilstein-journals.org This approach has been used to generate unnatural 5-methylorsellinate-derived meroterpenoids, demonstrating its effectiveness in expanding molecular diversity. beilstein-journals.org The continued development of synthetic biology tools, including promoter libraries, expression vectors, and genome editing technologies like CRISPR-Cas9, will further accelerate the generation of novel, bioactive compounds based on the this compound scaffold. nih.govnih.gov
Investigation of Molecular Targets and Detailed Mechanistic Pathways
A critical area of future research is the elucidation of the specific molecular targets of this compound and its analogs, as well as a detailed understanding of their mechanisms of action. While many meroterpenoids exhibit a wide range of biological activities, the precise proteins and cellular pathways they interact with are often not fully understood. mdpi.comrsc.org
Identifying these molecular targets is essential for understanding how these compounds exert their biological effects and for developing them into potential therapeutic agents or research tools. upol.czresearchgate.net For example, some meroterpenoids have been shown to inhibit enzymes like acetylcholinesterase and BACE1, which are important targets in the context of neurodegenerative diseases. mdpi.com Others have demonstrated anti-inflammatory properties by inhibiting nitric oxide production. mdpi.commdpi.com
Advanced techniques in chemical biology and proteomics can be employed to identify the direct binding partners of this compound. This could involve the use of affinity probes or other chemical tools to isolate and identify the target proteins. mdpi.com Furthermore, detailed mechanistic studies, including enzyme kinetics and structural biology, can provide insights into how these compounds interact with their targets at the molecular level. nih.gov Understanding these interactions will be crucial for optimizing the structure of this compound to enhance its potency and selectivity for specific targets.
Potential as Lead Compounds for Advanced Chemical Biology Probes
The unique and complex chemical architecture of this compound makes it an attractive scaffold for the development of advanced chemical biology probes. mdpi.com These probes are powerful tools for studying biological systems, allowing researchers to investigate the function of specific proteins and pathways in living cells. mdpi.com
By modifying the structure of this compound, it is possible to introduce functionalities that allow for visualization, such as fluorescent tags, or for the specific labeling of target proteins. mdpi.com For example, a "clickable" alkyne or azide (B81097) group could be incorporated into the molecule, allowing it to be covalently attached to its target protein via click chemistry. This would enable the identification and visualization of the protein of interest.
Furthermore, the development of photo-cross-linkable probes based on the this compound scaffold could be used to trap and identify its binding partners in a cellular context. These probes are designed to form a covalent bond with their target upon exposure to UV light, allowing for the irreversible capture of the protein-ligand complex. The insights gained from using such probes can be invaluable for understanding the mechanism of action of this compound and for identifying new therapeutic targets. mdpi.com
Q & A
Basic: What are the established synthetic routes for Preaustinoid B, and what reaction conditions are critical for yield optimization?
Methodological Answer:
this compound is synthesized via α-ketol rearrangement from (−)-preaustinoid A using BF3·Et2O as a catalyst . Key considerations include:
- Catalyst selection : Lewis acids like BF3·Et2O are essential; acidic, basic, or thermal conditions fail to induce rearrangement .
- Reaction monitoring : Use TLC/HPLC to track intermediate formation (e.g., putative intermediate 107 ).
- Yield optimization : Systematic screening of solvent systems (e.g., anhydrous dichloromethane) and catalyst stoichiometry.
Basic: Which spectroscopic techniques are recommended for structural characterization of this compound?
Methodological Answer:
- NMR spectroscopy : 1H/13C NMR to confirm skeletal structure and stereochemistry. Compare shifts with precursors (e.g., preaustinoid A) .
- Mass spectrometry : High-resolution MS (HRMS) for molecular formula validation.
- X-ray crystallography : For absolute configuration determination if single crystals are obtainable .
Advanced: How should researchers address discrepancies in reported bioactivity data for this compound across studies?
Methodological Answer:
- Standardized assays : Replicate experiments using identical cell lines (e.g., microbial strains for antimicrobial studies) and dosage protocols .
- Purity validation : Confirm compound purity (>95%) via HPLC before bioassays .
- Data normalization : Use internal controls (e.g., reference antibiotics) and statistical tests (ANOVA) to account for batch variability .
Advanced: What strategies elucidate the reaction mechanism of this compound formation from Preaustinoid A?
Methodological Answer:
- Isotopic labeling : Introduce <sup>18</sup>O at ketone groups to track oxygen migration during α-ketol rearrangement .
- Kinetic studies : Monitor reaction progress under varying temperatures to derive activation parameters.
- Computational modeling : Density Functional Theory (DFT) to simulate transition states and energy barriers .
Basic: How can researchers isolate this compound from complex reaction mixtures?
Methodological Answer:
- Chromatographic techniques : Use flash column chromatography with gradient elution (hexane:ethyl acetate).
- TLC-guided fractionation : Identify target bands under UV/iodine staining .
- Solvent optimization : Test polar/non-polar solvent combinations to improve resolution .
Advanced: What experimental designs are critical for studying structure-activity relationships (SAR) of this compound derivatives?
Methodological Answer:
- Systematic substitution : Modify functional groups (e.g., hydroxyl, ketone) while retaining the core scaffold.
- Dose-response assays : Use IC50/EC50 values to quantify bioactivity gradients.
- Statistical rigor : Apply multivariate analysis to distinguish significant SAR trends from noise .
Basic: What storage conditions ensure this compound stability in long-term studies?
Methodological Answer:
- Temperature : Store at −20°C in amber vials to prevent photodegradation.
- Atmosphere control : Use argon/vacuum sealing to avoid oxidation .
- Stability validation : Conduct periodic HPLC analysis over 6–12 months .
Advanced: How can in silico methods complement experimental studies of this compound?
Methodological Answer:
- Molecular docking : Predict binding affinities with target enzymes (e.g., fungal CYP450).
- QSAR models : Corrogate physicochemical properties (LogP, polar surface area) with bioactivity .
- Validation : Cross-check computational predictions with experimental kinetic data .
Basic: What criteria guide biological model selection for this compound bioactivity studies?
Methodological Answer:
- Target alignment : Use fungal models (e.g., Aspergillus spp.) for antifungal assays.
- Cell viability : Employ mammalian cell lines (e.g., HEK293) to assess cytotoxicity .
- Ethical compliance : Follow NIH guidelines for preclinical studies involving animals .
Advanced: How can researchers design robust hypotheses for this compound studies using the FINER framework?
Methodological Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
